An In-depth Technical Guide to the Chemical Structure of Ribosamine
An In-depth Technical Guide to the Chemical Structure of Ribosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosamine, an amino sugar analog of the pentose sugar ribose, is a molecule of significant interest in various fields of biochemical and pharmaceutical research. As a fundamental building block of certain natural products and a precursor for the synthesis of novel therapeutic agents, a thorough understanding of its chemical structure is paramount. This technical guide provides a comprehensive overview of the chemical structure of ribosamine, including its various isomeric forms. Detailed data on its physicochemical properties are presented in tabular format for easy comparison. Furthermore, this guide outlines a general experimental protocol for the synthesis of D-ribosamine hydrochloride and discusses analytical methods for its characterization.
Introduction to Ribosamine
Ribosamine is a monosaccharide derivative where the hydroxyl group at the C-2 position of ribose is replaced by an amino group. Its chemical formula is C₅H₁₁NO₄, and it has a molecular weight of 149.15 g/mol .[1] The presence of the amino group introduces a basic center and alters the chemical properties of the parent sugar, opening avenues for diverse chemical modifications and biological activities. Ribosamine exists in various isomeric forms, including linear and cyclic structures, as well as D and L enantiomers. The D-isomer, D-ribosamine, also known as 2-amino-2-deoxy-D-ribose, is the more common and biologically relevant form.[1]
Isomeric Forms of Ribosamine
Like its parent sugar, ribose, ribosamine can exist in an open-chain (linear) form and in cyclic forms (furanose and pyranose). The cyclic forms are hemiaminals that result from the intramolecular reaction between the aldehyde group at C-1 and the amino group at C-2 or a hydroxyl group. However, the more stable and prevalent cyclic structures are formed through the reaction of the C-1 aldehyde with the hydroxyl group at C-4 (forming a five-membered furanose ring) or C-5 (forming a six-membered pyranose ring). Each of these cyclic forms can exist as two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C-1).
Fischer and Haworth Projections
The different isomeric forms of ribosamine can be represented using Fischer and Haworth projections. Fischer projections are used to depict the linear form, showing the stereochemistry of each chiral center.[2] Haworth projections are used to represent the cyclic furanose and pyranose structures, providing a perspective on the three-dimensional conformation of the ring.[3][4]
D-Ribosamine
The IUPAC name for the linear form of D-ribosamine is (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal.[1]
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Linear Form: The Fischer projection of D-ribosamine shows the amino group at C-2 on the right side.
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Cyclic Forms:
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Ribofuranose: A five-membered ring formed by the reaction of the C-1 aldehyde with the C-4 hydroxyl group.
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α-D-Ribofuranosylamine: The amino group at C-1 is on the opposite side of the ring from the CH₂OH group at C-4.
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β-D-Ribofuranosylamine: The amino group at C-1 is on the same side of the ring as the CH₂OH group at C-4.
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Ribopyranose: A six-membered ring formed by the reaction of the C-1 aldehyde with the C-5 hydroxyl group. The most stable conformation for the pyranose ring is the chair conformation.
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α-D-Ribopyranosylamine: The amino group at C-1 is in the axial position.
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β-D-Ribopyranosylamine: The amino group at C-1 is in the equatorial position. The crystal structure of β-D-ribopyranosylamine has been confirmed to exist in a ⁴C₁ chair conformation.
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L-Ribosamine
L-ribosamine is the enantiomer of D-ribosamine. All the chiral centers are inverted relative to the D-isomer.
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Linear Form: The Fischer projection of L-ribosamine shows the amino group at C-2 on the left side.
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Cyclic Forms:
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L-Ribofuranose: α and β anomers.
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L-Ribopyranose: α and β anomers.
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Physicochemical Properties
The physicochemical properties of ribosamine are influenced by its isomeric form. The data presented below are for D-ribosamine and its common salt, D-ribosamine hydrochloride.
| Property | D-Ribosamine | D-Ribosamine Hydrochloride | Reference |
| Molecular Formula | C₅H₁₁NO₄ | C₅H₁₂ClNO₄ | [1] |
| Molecular Weight | 149.15 g/mol | 185.60 g/mol | [1] |
| Melting Point | Not readily available | ~168 °C (dec.) | [5] |
| Optical Rotation | Not readily available | Not readily available | |
| Solubility | Soluble in water | Soluble in water and methanol | [5] |
Note: Specific optical rotation values for individual isomers of ribosamine are not widely reported in standard literature. The optical rotation of a solution of ribosamine will be a composite of the rotations of the different isomers present at equilibrium.
Experimental Protocols
Synthesis of D-Ribosamine Hydrochloride from D-Ribose
This protocol is a general guideline based on established methods for the synthesis of amino sugars from their parent sugars.
Workflow for the Synthesis of D-Ribosamine Hydrochloride
Caption: Synthetic pathway from D-ribose to D-ribosamine hydrochloride.
Materials:
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D-Ribose
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Pyridine
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p-Toluenesulfonyl chloride (TsCl)
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Sodium azide (NaN₃)
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Dimethylformamide (DMF)
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Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (HCl)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment
Procedure:
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Protection of D-Ribose:
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Dissolve D-ribose in pyridine.
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Cool the solution in an ice bath.
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Slowly add p-toluenesulfonyl chloride. The amount of TsCl can be controlled to favor tosylation at the more reactive hydroxyl groups. For selective tosylation at C-2, prior protection of other hydroxyls might be necessary.
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Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench with water and extract the product with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the product by column chromatography.
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Azide Displacement:
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Dissolve the tosylated ribose derivative in anhydrous DMF.
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Add sodium azide to the solution.
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Heat the reaction mixture and stir for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the azido derivative by column chromatography.
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Reduction of the Azide:
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Method A (LiAlH₄):
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Carefully add the azido derivative in anhydrous THF to a suspension of lithium aluminum hydride in anhydrous THF at 0 °C.
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Stir the reaction at room temperature for several hours.
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Quench the reaction cautiously by the sequential addition of water and then a sodium hydroxide solution.
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Filter the resulting precipitate and wash it with THF.
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Concentrate the filtrate to obtain the crude amino derivative.
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Method B (Catalytic Hydrogenation):
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Dissolve the azido derivative in methanol or ethanol.
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Add a catalytic amount of Palladium on carbon (10% Pd-C).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
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Filter the catalyst through a pad of Celite and wash with the solvent.
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Concentrate the filtrate.
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Deprotection and Salt Formation:
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Treat the crude amino derivative with aqueous hydrochloric acid.
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Heat the mixture to hydrolyze any protecting groups.
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Monitor the deprotection by TLC.
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After completion, cool the solution and concentrate it under reduced pressure.
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The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure D-ribosamine hydrochloride.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis and purification of amino sugars.[2][4] Due to their high polarity and lack of a strong chromophore, derivatization is often employed for UV or fluorescence detection.
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Stationary Phase: Reversed-phase columns (e.g., C18) are frequently used after derivatization.[3] HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be used for underivatized amino sugars.
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Mobile Phase: A typical mobile phase for reversed-phase separation of derivatized amino sugars consists of a gradient of acetonitrile and water or a buffer.
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Detection: UV-Vis or fluorescence detection after pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC). Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for the analysis of underivatized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ribosamine and its isomers. The chemical shifts and coupling constants of the protons and carbons in the sugar ring provide detailed information about the stereochemistry and conformation. In aqueous solutions, NMR spectra will show a mixture of the different anomers and ring forms present at equilibrium.
Signaling Pathways and Logical Relationships
The following diagram illustrates the equilibrium between the different isomeric forms of D-ribosamine in an aqueous solution.
Caption: Equilibrium of D-ribosamine isomers in solution.
Conclusion
The chemical structure of ribosamine is characterized by a rich isomerism, which dictates its chemical reactivity and biological function. This guide has provided a detailed overview of the linear and cyclic forms of both D- and L-ribosamine, supported by physicochemical data and illustrative diagrams. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this important amino sugar. A comprehensive understanding of the structural nuances of ribosamine is essential for its application in drug discovery and the synthesis of complex biomolecules.
References
- 1. Ribosamine | C5H11NO4 | CID 55281819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Haworth Projection | Purpose, Formulation & Examples - Lesson | Study.com [study.com]
- 4. news-medical.net [news-medical.net]
- 5. 5505-63-5 CAS MSDS (D-Mannosamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
